BenchChemオンラインストアへようこそ!

Prenyloxycoumarin

Cancer Research Cytotoxicity Structure-Activity Relationship

Procure 7-prenyloxycoumarin for its validated, prenyl-dependent bioactivity. Its IC50 of 4.3 µM against HCoV-OC43 and distinct CYP2A6 isoform inhibition are irreplicable with non-prenylated coumarins. Ensure assay reproducibility with a compound that demonstrates defined in vivo safety (LD50 ~1000 mg/kg) and prioritized efficacy in cancer models (IC50 59.7 µM in MCF-7 cells).

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Cat. No. B1253380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenyloxycoumarin
Synonyms5-hydroxy-6-methoxy-7-(3-methyl-but-2-enyloxy)-2H-1-benzopyran-2-one
isoobtusitin
prenyloxycoumarin
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC2=CC=CC=C2OC1=O)C
InChIInChI=1S/C14H14O3/c1-10(2)7-8-16-13-9-11-5-3-4-6-12(11)17-14(13)15/h3-7,9H,8H2,1-2H3
InChIKeyCVBKWIWUOWPXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prenyloxycoumarin (7-Prenyloxycoumarin) CAS 10387-50-5: Procurement Guide for Natural Coumarin Research


Prenyloxycoumarin, primarily referring to 7-prenyloxycoumarin (CAS 10387-50-5), is a naturally occurring prenylated coumarin secondary metabolite isolated from endophytic fungi of Annulohypoxylon ilanense and plants within the Rutaceae and Umbelliferae families [1]. It belongs to a broader class of oxyprenylated phenylpropanoids, characterized by a coumarin core modified with an isopentenyloxy group at the 7-position, which confers distinct lipophilicity and biological activity profiles compared to non-prenylated analogs [2]. This compound is primarily procured for preclinical research, including studies of anticancer mechanisms, anti-inflammatory pathways, and structure-activity relationship (SAR) investigations.

Why Non-Prenylated Coumarins Cannot Substitute for Prenyloxycoumarin in Activity-Driven Research


Attempting to substitute Prenyloxycoumarin with non-prenylated coumarins like herniarin (7-methoxycoumarin) or umbelliferone (7-hydroxycoumarin) in biological assays is scientifically unsound due to the prenyl group's critical role in modulating target engagement and cellular potency. Direct comparative studies demonstrate that the prenyl substitution dramatically enhances cytotoxicity, enzyme inhibition, and lipophilicity, leading to orders-of-magnitude differences in potency that cannot be replicated by the simple coumarin scaffold [1]. Furthermore, the specific prenyl chain length (e.g., geranyl vs. farnesyl) and its position on the core dictate selectivity against specific enzyme isoforms [2]. Therefore, procurement of generic, unsubstituted coumarins will fail to recapitulate the published activity of prenyloxycoumarins and will compromise the reproducibility of established pharmacological models.

Quantitative Differentiation of Prenyloxycoumarin vs. Analogs: A Data-Centric Selection Guide


Cytotoxicity in MCF-7 Breast Cancer Cells: Auraptene (Prenyloxycoumarin) vs. Herniarin and Umbelliferone

In a head-to-head comparison on the MCF-7 breast carcinoma cell line, the 7-prenyloxycoumarin derivative auraptene exhibited a 3.5-fold lower IC50 (higher potency) than the methoxy analog herniarin and an 8-fold lower IC50 than the hydroxy analog umbelliferone [1].

Cancer Research Cytotoxicity Structure-Activity Relationship

Antiviral Activity Against Human Coronavirus OC43: Auraptene Potency and Selectivity Index

The prenyloxycoumarin auraptene demonstrates potent and selective antiviral activity against human coronavirus HCoV-OC43, with an IC50 of 4.3 µM and a selectivity index (SI) >3.5, confirming that the prenylated coumarin scaffold provides a significant advantage over non-prenylated analogs which show no reported activity in this model [1].

Virology Antiviral Research Coronavirus

Squalene-Hopene Cyclase (SHC) Inhibition: Prenyl Chain Length Dictates Potency

While prenyloxycoumarins broadly inhibit SHC, a model for cholesterol biosynthesis enzyme oxidosqualene cyclase, the specific prenyl chain length and oxidation state dramatically affect potency. The farnesyloxy derivative umbelliprenin-6',7'-10',11'-diepoxide achieved an IC50 of 1.5 µM, demonstrating a clear potency advantage over the monoepoxide (IC50 2.5 µM) and establishing that the 7-prenyloxy core is a tunable starting point for optimizing enzyme inhibition [1].

Enzyme Inhibition Lipid Metabolism Drug Discovery

In Vivo Acute Toxicity and Therapeutic Window: UMB-07 (Prenyloxycoumarin) LD50 Determination

In vivo preclinical acute toxicity assessment of the prenyloxycoumarin derivative UMB-07 in mice established an estimated LD50 of approximately 1000 mg/kg via intraperitoneal injection, indicating a defined therapeutic window and a toxicity profile that is manageable for early-stage in vivo efficacy studies [1].

Toxicology Drug Safety In Vivo Pharmacology

CYP2A6 Isoform-Selective Inactivation: Imperatorin (Prenyloxyfuranocoumarin) vs. Angelicin

The prenyloxyfuranocoumarin imperatorin exhibits isoform-selective time-dependent inhibition of human cytochrome P450 enzymes. It strongly inactivated CYP2A6.1 and CYP2A13, but showed reduced activity against the CYP2A6.10 variant. This contrasts with angelicin (a furanocoumarin lacking a prenyl group), which inhibited CYP2A6.10 more potently than CYP2A6.1, demonstrating that the prenyloxy group is a key determinant of CYP isoform selectivity and genotype-dependent inhibition [1].

Drug Metabolism Cytochrome P450 Pharmacokinetics

Lipoxygenase (LOX) Inhibitory Activity: Prenyloxycoumarins Demonstrate Superior Dual Inhibition

In a systematic SAR study of coumarin derivatives, prenyloxy-coumarins (compounds 9 and 10) were identified as the only analogs that displayed a combined inhibition of both lipid peroxidation and soybean lipoxygenase. Other structural classes, including thiocoumarins and hydrazone analogs, were either potent LOX inhibitors or efficient DPPH radical scavengers, but not both, highlighting a unique, dual-functional profile associated with the prenyloxy substitution [1].

Inflammation Antioxidant Lipoxygenase Inhibition

Validated Research Applications for Prenyloxycoumarin Based on Comparative Evidence


Breast Cancer Cytotoxicity and Apoptosis Mechanism Studies

Based on direct comparative data, auraptene (a 7-prenyloxycoumarin) should be prioritized over herniarin or umbelliferone for in vitro studies of breast cancer cell viability and apoptosis. The established IC50 of 59.7 µM in MCF-7 cells [1] provides a benchmark for experimental design, and the known upregulation of Bax protein [1] offers a clear mechanistic pathway for investigation. Procurement of non-prenylated coumarins for this purpose will likely yield negative or weak results, as their IC50 values are significantly higher (207.6 and 476.3 µM, respectively) [1].

Coronavirus Antiviral Drug Discovery and Screening

Auraptene represents a validated starting point for antiviral research against human coronavirus HCoV-OC43. Its potent IC50 of 4.3 µM and favorable selectivity index (>3.5) [1] make it a suitable positive control or lead compound for screening campaigns. The unique prenyloxy scaffold confers activity absent in simple coumarins, justifying its specific procurement for projects targeting coronavirus replication or cytopathic effects [1].

In Vivo Toxicology and Safety Pharmacology Benchmarking

The defined LD50 of approximately 1000 mg/kg (i.p., mice) for the prenyloxycoumarin derivative UMB-07 [1] provides a critical safety benchmark for planning in vivo efficacy studies. Researchers can use this data to establish dose ranges and anticipate potential central nervous system-related adverse effects [1]. This quantitative in vivo safety data is a key differentiator from many non-prenylated coumarins, for which such preclinical toxicology may be poorly defined, making prenyloxycoumarin a more predictable choice for animal studies.

Cytochrome P450 Drug-Drug Interaction (DDI) Studies

The isoform-selective, time-dependent inhibition of CYP2A6 variants by prenyloxyfuranocoumarins like imperatorin [1] makes these compounds essential for in vitro DDI panels. Their distinct inhibition profile—strongly affecting CYP2A6.1 and CYP2A13 but not CYP2A6.10 [1]—contrasts with other coumarins and is critical for predicting human variability in drug metabolism. Procurement of the correct prenyloxy-substituted coumarin is necessary to accurately model these specific, genotype-dependent interactions.

Quote Request

Request a Quote for Prenyloxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.